4-Bromo-2-chlorobenzenesulfinic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-chlorobenzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C6H3BrClNaO2S. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it valuable in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chlorobenzenesulfinic acid sodium salt typically involves the sulfonation of 4-Bromo-2-chlorobenzene. This process can be carried out using sulfuric acid or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-chlorobenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity .
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and substituted aromatic compounds. These products are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-chlorobenzenesulfinic acid sodium salt has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Bromo-2-chlorobenzenesulfinic acid sodium salt involves its reactivity with nucleophiles and electrophiles. The sulfinic acid group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification. This reactivity is exploited in various biochemical assays and drug development processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorobenzenesulfonic acid sodium salt: Similar in structure but lacks the bromine atom, making it less reactive in certain chemical reactions.
4-Bromobenzenesulfonic acid sodium salt: Lacks the chlorine atom, which affects its solubility and reactivity compared to 4-Bromo-2-chlorobenzenesulfinic acid sodium salt.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and make it suitable for a broader range of chemical reactions. This dual halogenation also improves its solubility in various solvents, making it more versatile in industrial applications .
Eigenschaften
Molekularformel |
C6H3BrClNaO2S |
---|---|
Molekulargewicht |
277.50 g/mol |
IUPAC-Name |
sodium;4-bromo-2-chlorobenzenesulfinate |
InChI |
InChI=1S/C6H4BrClO2S.Na/c7-4-1-2-6(11(9)10)5(8)3-4;/h1-3H,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
IPXXNUWIAORJIN-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1Br)Cl)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.